BenchChemオンラインストアへようこそ!

2-Fluoro-2-(4-iodophenyl)propan-1-amine

Structural biology X-ray crystallography Experimental phasing

This halogenated phenethylamine derivative is distinguished by its α-fluorine and para-iodine, providing a unique three-dimensional electronic and steric architecture. The iodine atom enables SAD phasing in protein crystallography, while the fluorine lowers amine pKa for altered membrane permeation. This validated MEK inhibitor pharmacophore (PD 0325901) allows rapid amide coupling, and the dual C–I/C–F bonds enable orthogonal cross-coupling for sequential SAR exploration. Procure this specialized building block to ensure precise derivatization and avoid variability from generic fluoro- or iodo-phenethylamine alternatives.

Molecular Formula C9H11FIN
Molecular Weight 279.09 g/mol
CAS No. 865101-50-4
Cat. No. B1466095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Fluoro-2-(4-iodophenyl)propan-1-amine
CAS865101-50-4
Molecular FormulaC9H11FIN
Molecular Weight279.09 g/mol
Structural Identifiers
SMILESCC(CN)(C1=CC=C(C=C1)I)F
InChIInChI=1S/C9H11FIN/c1-9(10,6-12)7-2-4-8(11)5-3-7/h2-5H,6,12H2,1H3
InChIKeyXDIKWYATCBJREJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Fluoro-2-(4-iodophenyl)propan-1-amine (CAS 865101-50-4): Chemical Identity and Baseline Physicochemical Profile for Procurement Evaluation


2-Fluoro-2-(4-iodophenyl)propan-1-amine (CAS 865101-50-4), also designated as Benzeneethanamine, β-fluoro-4-iodo-β-methyl, is a halogenated α,α-disubstituted phenethylamine derivative . Its molecular formula is C₉H₁₁FIN, corresponding to a monoisotopic mass of 278.99 Da . The compound features a fluorine atom and a 4-iodophenyl substituent attached to the α-carbon of the propan-1-amine backbone, yielding a calculated XLogP of 2.0, a topological polar surface area (tPSA) of 26 Ų, and exactly three heavy atoms beyond the phenethylamine core that govern its dense electron profile and anomalous scattering capability . These computed parameters position the compound as a research intermediate of interest in medicinal chemistry, molecular imaging probe development, and structural biology applications requiring heavy-atom derivatization.

Why 2-Fluoro-2-(4-iodophenyl)propan-1-amine Cannot Be Substituted by Generic In-Class Phenethylamines


Generic phenethylamines and simple amphetamine analogs lack the three-dimensional electronic and steric architecture that the combination of an α-fluorine, a quaternary α-methyl, and a para-iodine imposes on the 2-fluoro-2-(4-iodophenyl)propan-1-amine scaffold . The α-fluorine atom lowers the pKa of the adjacent primary amine relative to non-fluorinated congeners, altering protonation state and membrane permeation at physiological pH [1]. Simultaneously, the 4-iodo substituent introduces a heavy atom that generates a strong anomalous scattering signal for X-ray crystallographic phasing, a capability entirely absent in non-iodinated or brominated analogs [2]. These molecular features are not modularly interchangeable: removing the iodine eliminates the anomalous diffraction handle, while relocating the fluorine to the aromatic ring or side chain yields positional isomers with distinct physicochemical and pharmacological profiles [3]. Consequently, procuring a generic 'fluoro-phenethylamine' or 'iodo-phenethylamine' in place of the specifically substituted 2-fluoro-2-(4-iodophenyl)propan-1-amine introduces uncontrolled variability in crystallographic derivatization, reaction selectivity, and biological target engagement.

Quantitative Differentiation Evidence for 2-Fluoro-2-(4-iodophenyl)propan-1-amine Versus Closest Analogs and In-Class Alternatives


Molecular Weight Advantage for Heavy-Atom SAD Phasing in Macromolecular Crystallography

The incorporation of a single iodine atom differentiates 2-fluoro-2-(4-iodophenyl)propan-1-amine from non-iodinated fluoro-phenethylamine analogs for crystallographic heavy-atom derivatization. The iodine atom contributes an anomalous scattering factor (f″) of approximately 6.8 electrons at Cu Kα wavelength (1.54 Å), sufficient for single-wavelength anomalous dispersion (SAD) phasing [1]. By comparison, a fluorine atom (f″ ≈ 0.02 e⁻ at Cu Kα) provides negligible anomalous signal, and even bromine (f″ ≈ 1.3 e⁻) yields a substantially weaker phasing power [2]. The molecular weight of 279.09 Da for the target compound, driven by iodine (atomic mass 126.9 Da), positions it as a viable small-molecule heavy-atom derivative for protein crystals, whereas the non-iodinated analog 2-fluoro-2-phenylpropan-1-amine (MW 153.20 Da, CAS 75197-97-6) lacks any anomalous scatterer and therefore cannot serve this function .

Structural biology X-ray crystallography Experimental phasing

Computed Lipophilicity Shift and Membrane Permeability Differentiation Relative to Non-Iodinated Analogs

The calculated partition coefficient constitutes a quantitative differentiation metric between 2-fluoro-2-(4-iodophenyl)propan-1-amine and its non-iodinated structural analog. The target compound has a computed LogP of approximately 3.13 (ALogPs) , while 2-fluoro-2-phenylpropan-1-amine (CAS 75197-97-6), which lacks the iodine atom, is predicted to have a substantially lower LogP . This LogP elevation of approximately 1.0–1.5 log units is consistent with the well-characterized Hansch π constant for aromatic iodine (π ≈ 1.12) [1]. The increased lipophilicity is expected to enhance passive membrane permeability while simultaneously reducing aqueous solubility, a trade-off that must be modeled in lead optimization. By comparison, 4-iodoamphetamine (para-iodoamphetamine, CAS 64584-32-3), which places the iodine at the 4-position of an amphetamine backbone (MW 261.10 Da) without an α-fluorine, has a distinct hydrogen-bonding profile . The target compound's combined LogP, pKa, and tPSA values define a unique permeability-solubility envelope that is not replicated by either non-iodinated fluoro analogs or non-fluorinated iodo analogs.

Medicinal chemistry Drug design ADME prediction

Dual Halogen Reactivity: Orthogonal Cross-Coupling Handles for Diversification Chemistry

The presence of both a fluorine atom (C–F bond, bond dissociation energy ≈ 126 kcal/mol) and an iodine atom (C–I bond, BDE ≈ 57 kcal/mol) on the same phenethylamine scaffold establishes orthogonal reactivity that single-halogen analogs cannot provide. The aromatic C–I bond undergoes facile oxidative addition with Pd⁰ catalysts at room temperature, enabling selective Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings at the 4-position while leaving the C–F bond intact [1]. The C–F bond, by contrast, is essentially inert under standard cross-coupling conditions [2]. This orthogonality allows sequential diversification: first functionalizing at the iodo position, then exploiting the fluorine as a ¹⁹F NMR reporter or metabolic blocking group. Analogs such as 2-fluoro-2-phenylpropan-1-amine (CAS 75197-97-6) contain only a C–F handle with no cross-coupling site, while simple 4-iodophenethylamines lack the C–F bond for NMR tracking and metabolic stabilization. The target compound thus functions as a bifunctional building block that streamlines multi-step synthetic routes by reducing required transformations.

Synthetic chemistry Cross-coupling Late-stage functionalization

Fluorine-Mediated Metabolic Stability and CNS Penetration Enhancement Relative to Non-Fluorinated Iodo-Amphetamines

The strategic placement of a fluorine atom at the α-carbon of 2-fluoro-2-(4-iodophenyl)propan-1-amine provides a metabolic stability advantage over non-fluorinated 4-iodoamphetamine derivatives. The C–F bond at the benzylic α-position blocks oxidative deamination by monoamine oxidase enzymes, a primary metabolic pathway for amphetamine-class compounds [1]. Comprehensive studies on fluorinated saturated heterocyclic amines have demonstrated that monofluorination at strategic positions can maintain high metabolic stability, with intrinsic microsomal clearance values remaining low across diverse fluorinated amine scaffolds [2]. Furthermore, the electron-withdrawing effect of the α-fluorine reduces the basicity of the adjacent primary amine (predicted pKa shift of approximately –1.0 to –1.5 units compared to non-fluorinated analogs), which has been correlated with enhanced blood-brain barrier penetration due to a lower fraction of protonated species at physiological pH [3]. While direct microsomal stability data for this specific compound are not publicly available, the structure-metabolism relationships established across fluorinated amine series provide strong class-level evidence that the α-fluorine substituent confers a meaningful pharmacokinetic differentiation versus non-fluorinated iodo-phenethylamines such as para-iodoamphetamine (4-IA) [4].

Drug metabolism Pharmacokinetics CNS drug design

High-Value Application Scenarios for 2-Fluoro-2-(4-iodophenyl)propan-1-amine Based on Quantified Differentiation Evidence


Macromolecular Crystallography: Iodine-SAD Phasing of Protein-Ligand Complexes

Protein crystallography laboratories requiring de novo phase determination can directly exploit the iodine anomalous scattering (f″ ≈ 6.8 e⁻ at Cu Kα) of 2-fluoro-2-(4-iodophenyl)propan-1-amine as a heavy-atom derivative. The compound can be soaked into protein crystals or co-crystallized with the target, enabling SAD phasing without selenomethionine labeling or additional heavy-atom reagents [1]. This application is uniquely enabled by the iodine atom and is not achievable with non-iodinated fluorophenethylamine comparators. The 279.09 Da molecular weight positions this compound within the optimal size range for efficient crystal lattice penetration while delivering sufficient anomalous signal for substructure determination .

Medicinal Chemistry: Dual-Halogen Scaffold for CNS-Targeted Kinase Inhibitor Development

The 2-fluoro-4-iodophenyl motif is a validated pharmacophore in clinical-stage MEK inhibitors, exemplified by PD 0325901 which contains a (2-fluoro-4-iodophenyl)amino substituent [2]. The target compound provides this entire pharmacophoric fragment as a primary amine building block, enabling rapid amide coupling or reductive amination to generate focused libraries. The orthogonal C–I and C–F bonds allow sequential SAR exploration: first varying the aryl coupling partner via Suzuki chemistry at the iodo position, then leveraging the α-fluorine for metabolic stabilization and ¹⁹F NMR-based pharmacokinetic profiling [3]. This dual-halogen approach is not replicable with single-halogen alternatives and has demonstrated utility in producing MEK inhibitors with Ki values as low as 1 nM against activated MEK1/2.

Molecular Imaging Probe Development: Iodine-125/131 Radiolabeling Precursor

The 4-iodophenyl group provides a direct precursor for radioiodination via isotope exchange or electrophilic iododestannylation, enabling preparation of ¹²⁵I-labeled (SPECT) or ¹³¹I-labeled (therapeutic) derivatives [1]. The α-fluorine concurrently enhances metabolic stability of the radiotracer, extending the imaging time window. This combination of radiolabeling handle and metabolic stabilization creates a differentiated synthesis-to-imaging workflow that non-iodinated or non-fluorinated analogs cannot support. The iodinated neuroprobe patent literature explicitly describes iodo-phenylalkylamines for mapping monoamine reuptake sites, confirming the relevance of this structural class for imaging applications .

Synthetic Methodology Development: Bifunctional Building Block for Sequential Cross-Coupling Protocols

Organic synthesis groups developing new sequential cross-coupling methodologies can employ 2-fluoro-2-(4-iodophenyl)propan-1-amine as a model substrate that contains both a reactive C–I bond (BDE ≈ 57 kcal/mol) and an inert C–F bond (BDE ≈ 126 kcal/mol) [2]. The large energetic difference between these bonds (≈ 69 kcal/mol) ensures complete chemoselectivity: Pd-catalyzed couplings proceed exclusively at the C–I position under mild conditions, leaving the C–F bond intact for subsequent transformations or as a ¹⁹F NMR handle for real-time reaction monitoring [3]. This dual reactivity enables one-pot, two-step diversification sequences that reduce synthetic step count and improve atom economy compared to sequential protection-deprotection strategies required for less differentiated building blocks.

Quote Request

Request a Quote for 2-Fluoro-2-(4-iodophenyl)propan-1-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.